molecular formula C15H15Cl2N3O3 B11067941 ethyl (5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate

ethyl (5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B11067941
M. Wt: 356.2 g/mol
InChI Key: JIOWVAHKKCNUPN-UHFFFAOYSA-N
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Description

ETHYL 2-{5-[(3,4-DICHLOROBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 3,4-dichlorobenzoyl group and an ethyl acetate moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{5-[(3,4-DICHLOROBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE typically involves the following steps:

    Preparation of 3,4-Dichlorobenzoyl Chloride: This is achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with an appropriate β-diketone.

    Coupling Reaction: The 3,4-dichlorobenzoyl chloride is then reacted with the pyrazole derivative in the presence of a base such as triethylamine to form the desired product.

    Esterification: The final step involves the esterification of the resulting compound with ethanol to form ETHYL 2-{5-[(3,4-DICHLOROBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the 3,4-dichlorobenzoyl moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions of the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted derivatives at the chlorinated positions.

Scientific Research Applications

ETHYL 2-{5-[(3,4-DICHLOROBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE has several applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ETHYL 2-{5-[(3,4-DICHLOROBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

ETHYL 2-{5-[(3,4-DICHLOROBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE is unique due to its specific substitution pattern on the pyrazole ring and the presence of both a dichlorobenzoyl group and an ethyl acetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H15Cl2N3O3

Molecular Weight

356.2 g/mol

IUPAC Name

ethyl 2-[5-[(3,4-dichlorobenzoyl)amino]-3-methylpyrazol-1-yl]acetate

InChI

InChI=1S/C15H15Cl2N3O3/c1-3-23-14(21)8-20-13(6-9(2)19-20)18-15(22)10-4-5-11(16)12(17)7-10/h4-7H,3,8H2,1-2H3,(H,18,22)

InChI Key

JIOWVAHKKCNUPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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